molecular formula C23H19N3O4S B2894341 N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide CAS No. 681267-01-6

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide

Cat. No. B2894341
CAS RN: 681267-01-6
M. Wt: 433.48
InChI Key: BEHLEGVVWDDNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide is a useful research compound. Its molecular formula is C23H19N3O4S and its molecular weight is 433.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agent Development

The pharmacophore hybridization approach is widely used for the design of drug-like small molecules with anticancer properties. This compound, with its complex structure, could serve as a high-affinity ligand to potential anticancer targets, aiding in the fight against multidrug resistance problems .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their target proteins. The compound’s structure could be used in computational models to predict how it might interact with various proteins, which is essential for drug design .

In Vitro Screening for Drug Efficacy

The compound’s efficacy can be tested in vitro against a panel of cancer cell lines to determine its potential as a therapeutic agent. This is often done using the “60 lines screening” protocol, which provides a comprehensive assessment of anticancer activity .

Quantum Evaluation

Quantum mechanical methods can be used to evaluate the electronic properties of the compound, which are relevant for its reactivity and interaction with biological targets. This can lead to insights into its mechanism of action at the molecular level .

Synthesis of Hybrid Molecules

The compound can be used as a starting point for the synthesis of new hybrid molecules. By combining different pharmacophoric elements, researchers can create novel compounds with potentially improved therapeutic profiles .

Mechanistic Investigations

Understanding the mechanism of action is vital for drug development. The compound can be used in studies to investigate its cytotoxic effects toward various carcinoma cell lines, providing valuable information about its potential use as a chemotherapy agent .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-30-19-10-8-18(9-11-19)26-22(20-13-31(28,29)14-21(20)25-26)24-23(27)17-7-6-15-4-2-3-5-16(15)12-17/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHLEGVVWDDNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.